Beta-Amyloid (17-40)

Amyloid aggregation kinetics Secondary nucleation Fibril formation

Beta-Amyloid (17-40) is a 24-residue C-terminal Aβ fragment (p3 peptide) generated via the α-/γ-secretase pathway. Unlike full-length Aβ1-40/1-42, it lacks the hydrophilic N-terminal domain (residues 1–16), resulting in aggregation dominated by secondary nucleation with a short t₁/₂ (~2 h). This rapid kinetics makes it ideal for high-throughput screening of nucleation-targeting inhibitors. Its strict cross-seeding specificity for C-terminally matched Aβ1-40 (not Aβ1-42) enables dissection of proteoform-specific aggregation in Alzheimer's models. Aβ17-40 oligomers form stable, lipid-bilayer-inserting annular structures suitable for patch-clamp ion-channel studies. Substitution with full-length Aβ is scientifically invalid due to divergent nucleation mechanisms and confounding N-terminal effects. Researchers requiring kinetic consistency and mechanistic clarity should specify Aβ17-40.

Molecular Formula
Molecular Weight 2392.9
Cat. No. B1578759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (17-40)
Molecular Weight2392.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (17-40) Procurement: p3 Peptide Fragment for Amyloid Aggregation and Neurodegeneration Research


Beta-Amyloid (17-40) (Aβ17-40, also designated p340) is a 24-residue C-terminal fragment (residues 17–40) of the amyloid-β peptide . It is generated endogenously via the α- and γ-secretase cleavage pathway of the amyloid precursor protein (APP) [1] and is classified as a p3 peptide. Aβ17-40 has historically been mischaracterized as 'non-amyloidogenic', but recent high-resolution kinetic studies demonstrate that it rapidly forms amyloid fibrils through a secondary nucleation-dominated mechanism and undergoes specific cross-seeding with full-length Aβ peptides [1]. Its biochemical and aggregation properties are fundamentally distinct from N-terminally intact Aβ1-40 and Aβ1-42, necessitating careful peptide selection in experimental design.

Why Aβ17-40 Cannot Be Interchanged with Aβ1-40 or Aβ1-42 in Amyloid Research Protocols


Substitution of Aβ17-40 with full-length Aβ peptides (Aβ1-40 or Aβ1-42) is scientifically invalid due to fundamental differences in aggregation mechanisms, cross-seeding specificity, and membrane interaction properties. Aβ17-40 lacks the hydrophilic N-terminal domain (residues 1–16) present in Aβ1-40 and Aβ1-42, which critically alters its aggregation kinetics, structural propensity, and the nature of its oligomeric assemblies [1]. Specifically, Aβ17-40 fibrillization is dominated by secondary nucleation events, whereas full-length Aβ aggregation involves both primary nucleation and elongation processes [1]. Furthermore, cross-seeding between Aβ17-40 and full-length Aβ is highly sequence-specific and dependent on matched C-terminal lengths, meaning that experimental outcomes are exquisitely sensitive to the exact peptide fragment employed [2]. Generic interchange without accounting for these kinetic and mechanistic divergences will confound data interpretation and compromise experimental reproducibility.

Quantitative Differentiation of Beta-Amyloid (17-40) vs. Aβ1-40 and Aβ1-42: Key Selection Metrics


Aβ17-40 Fibrillization Kinetics: Dominated by Secondary Nucleation

Aβ17-40 (p340) fibril formation is predominantly driven by secondary nucleation, a kinetic mechanism distinct from the combined primary/secondary nucleation of full-length Aβ1-40 [1]. Analysis of kinetic traces reveals that Aβ17-40 achieves a half-time (t1/2) for aggregation of approximately 2 hours under the assayed conditions, compared to >10 hours for Aβ1-40 [1].

Amyloid aggregation kinetics Secondary nucleation Fibril formation

Cross-Seeding Specificity with Full-Length Aβ: C-Terminus Dependent

Aβ17-40 (p340) exhibits highly specific cross-seeding interactions with full-length Aβ peptides that are strictly dependent on a matched C-terminus [1]. When Aβ17-40 is used to seed Aβ1-40 aggregation, a robust acceleration of fibril formation is observed [1]. In contrast, cross-seeding between Aβ17-40 and Aβ1-42 is negligible [1].

Cross-seeding Amyloid propagation Heterogeneous nucleation

Aβ17-40 Forms Annular Oligomers with Membrane-Disrupting Ion-Channel Activity

Aβ17-40 (p340) oligomers form distinct ring-like (annular) structures capable of inserting into lipid membranes and forming ion-conductive pores [1]. Patch-clamp electrophysiology demonstrates that p340 oligomers induce stepwise increases in membrane conductance, consistent with the formation of discrete ion channels [1].

Annular oligomers Membrane permeability Ion channel Electrophysiology

Aβ17-40 Increases Aβ1-40 Aggregation Rate in Equimolar Mixtures

Aβ17-40 acts as a potent accelerator of full-length Aβ1-40 aggregation when present at equimolar concentrations [1]. This modulatory effect is distinct from its role as a pre-formed seed.

Aggregation modulation Co-aggregation Heterogeneous nucleation

Aβ17-40 Induces Cytotoxicity in Cultured Hippocampal Neurons

Aβ17-40 exhibits intrinsic neurotoxicity, inducing cell death in primary neuronal cultures at micromolar concentrations [1]. This toxicity is observed in the absence of the N-terminal 1-16 region.

Neurotoxicity Cell death Primary neuronal culture

Aβ17-40 Purity and Analytical Characterization for Reproducible Research

Commercially available Aβ17-40 is typically supplied as a lyophilized powder with a purity of ≥87% to >95% as determined by HPLC . The peptide content is specified at ≥75%, accounting for counterions and residual moisture .

Peptide purity HPLC Quality control Procurement

Primary Research Applications for Beta-Amyloid (17-40) in Neurodegenerative Disease Modeling and Drug Discovery


High-Throughput Screening for Inhibitors of Secondary Nucleation-Dominated Amyloid Fibril Formation

The rapid aggregation kinetics of Aβ17-40, driven predominantly by secondary nucleation, make it an ideal substrate for high-throughput screening (HTS) assays [1]. Its short lag phase and accelerated t1/2 (~2 hours) enable faster assay turnaround and reduced peptide consumption compared to full-length Aβ1-40 (t1/2 >10 hours), facilitating the efficient identification of small molecules or antibodies that specifically target secondary nucleation pathways [1].

Investigating Isoform-Specific Cross-Seeding Mechanisms in Alzheimer's Disease Pathology

Aβ17-40 is an indispensable tool for studying cross-seeding interactions between different Aβ proteoforms [1]. Its strict specificity for seeding aggregation of C-terminally matched Aβ1-40, but not Aβ1-42, allows researchers to dissect the molecular determinants of cross-seeding and model how the presence of one peptide species can influence the aggregation and deposition of another in the brain, a phenomenon with direct relevance to Alzheimer's disease progression [1].

Electrophysiological Studies of Amyloid Pore Formation and Membrane Disruption

The ability of Aβ17-40 oligomers to form stable, ring-like annular structures that insert into lipid bilayers and create ion-conductive pores makes this peptide uniquely suited for biophysical studies of membrane disruption [1]. Using techniques like patch-clamp electrophysiology, researchers can employ Aβ17-40 to characterize the conductance properties and pharmacology of amyloid ion channels, providing insights into a key mechanism of amyloid-induced cellular toxicity that is independent of the N-terminal domain [1].

Structure-Activity Relationship (SAR) Studies of the Aβ Hydrophobic Core

Aβ17-40 encompasses the central hydrophobic core (residues 17-21, LVFFA) and the C-terminal hydrophobic region of Aβ, which are critical for aggregation and toxicity [1][2]. By using Aβ17-40 instead of full-length peptides, researchers can simplify SAR studies aimed at understanding how modifications to this region (e.g., point mutations, truncations) impact fibril formation, oligomerization, and membrane interactions, without the confounding influence of the N-terminal domain [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (17-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.